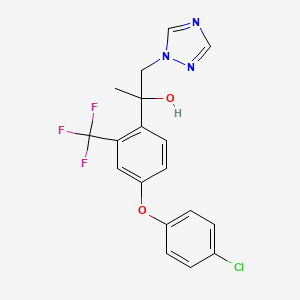
S-(2-Acetamidoethyl) cyclohexanecarbothioate
Overview
Description
“S-(2-Acetamidoethyl) cyclohexanecarbothioate” is a chemical compound with the CAS Number: 143765-02-0 . It has a molecular weight of 229.34 and its molecular formula is C11H19NO2S . The compound is typically stored in a dark place, sealed in dry, at room temperature .
Molecular Structure Analysis
The InChI code for “S-(2-Acetamidoethyl) cyclohexanecarbothioate” is 1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“S-(2-Acetamidoethyl) cyclohexanecarbothioate” is a solid, semi-solid, liquid, or lump . The compound’s average mass is 229.339 Da and its monoisotopic mass is 229.113647 Da .Scientific Research Applications
Antibacterial and Antifungal Agents
S-(2-Acetamidoethyl) cyclohexanecarbothioate has demonstrated antibacterial and antifungal activity. Researchers have explored its potential as a novel therapeutic agent against microbial infections. Its mechanism of action involves disrupting essential cellular processes in bacteria and fungi, making it a promising candidate for drug development .
Anti-Inflammatory Properties
Studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes or cytokines. Researchers investigate its potential for treating inflammatory conditions such as arthritis, dermatitis, and other immune-related disorders .
Metal Chelation and Coordination Chemistry
S-(2-Acetamidoethyl) cyclohexanecarbothioate contains a thiol group (–SH), which allows it to form stable complexes with metal ions. Its chelating ability makes it useful in coordination chemistry. Researchers explore its role in metal-based catalysts, sensors, and environmental remediation .
Biological Probes and Imaging Agents
Due to its unique structure, this compound can be labeled with radioisotopes or fluorescent tags. Researchers use it as a biological probe to study cellular processes, protein interactions, and drug distribution. Its potential as an imaging agent in positron emission tomography (PET) and fluorescence imaging is under investigation .
Organic Synthesis and Medicinal Chemistry
S-(2-Acetamidoethyl) cyclohexanecarbothioate serves as a building block in organic synthesis. Medicinal chemists modify its structure to create analogs with improved properties. These derivatives may exhibit enhanced bioactivity, reduced toxicity, or better pharmacokinetics. Researchers explore its role in designing novel drugs .
Biological Activity Modulation
Researchers investigate the effects of this compound on specific biological targets, such as enzymes, receptors, or transporters. By understanding its interactions with biomolecules, they aim to develop targeted therapies for various diseases. Its potential as an enzyme inhibitor or receptor modulator is an active area of research .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for complete safety and handling information .
properties
IUPAC Name |
S-(2-acetamidoethyl) cyclohexanecarbothioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c1-9(13)12-7-8-15-11(14)10-5-3-2-4-6-10/h10H,2-8H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLYRNYJORDEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC(=O)C1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40771560 | |
| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Acetamidoethyl) cyclohexanecarbothioate | |
CAS RN |
143765-02-0 | |
| Record name | S-(2-Acetamidoethyl) cyclohexanecarbothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40771560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




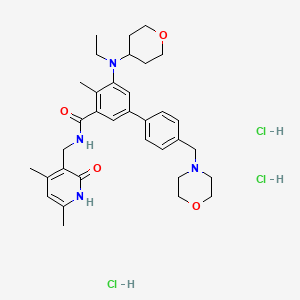
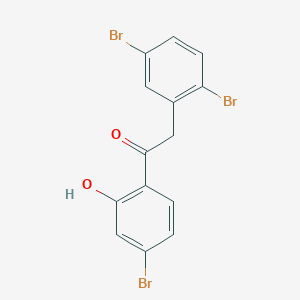
![3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrobromide](/img/structure/B3027843.png)
![Pyrido[2,3-d]pyriMidin-7(8H)-one, 2,6-dibroMo-8-cyclopentyl-5-Methyl-](/img/structure/B3027846.png)
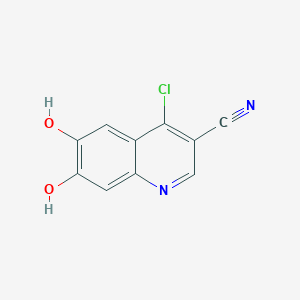
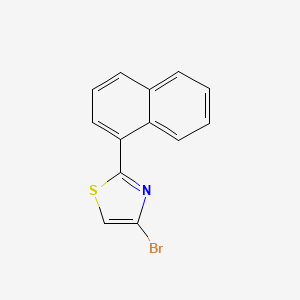


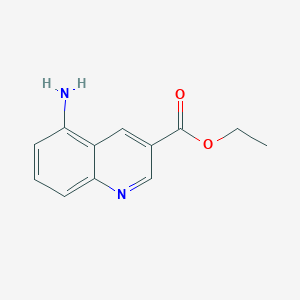


![N4,N4,N4',N4'-Tetra(naphthalen-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3027860.png)
